molecular formula C9H5BrClF3O B1529958 4'-Bromo-2'-chloro-5'-(trifluoromethyl)acetophenone CAS No. 1805186-01-9

4'-Bromo-2'-chloro-5'-(trifluoromethyl)acetophenone

Cat. No.: B1529958
CAS No.: 1805186-01-9
M. Wt: 301.49 g/mol
InChI Key: QDYPFFXQHMXMII-UHFFFAOYSA-N
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Description

4'-Bromo-2'-chloro-5'-(trifluoromethyl)acetophenone is a halogenated acetophenone derivative with a molecular formula C₉H₅BrClF₃O. Its structure features a benzene ring substituted with bromine (4'), chlorine (2'), and trifluoromethyl (5') groups, attached to an acetyl moiety (COCH₃). This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to the electron-withdrawing effects of its substituents, which enhance stability and reactivity in nucleophilic substitution reactions .

Properties

IUPAC Name

1-[4-bromo-2-chloro-5-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClF3O/c1-4(15)5-2-6(9(12,13)14)7(10)3-8(5)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYPFFXQHMXMII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1Cl)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4'-Bromo-2'-chloro-5'-(trifluoromethyl)acetophenone, a halogenated acetophenone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups, which may enhance its pharmacological properties. This article reviews the biological activity of this compound based on recent studies, highlighting its cytotoxicity, antioxidant properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₅BrClF₃O. Its structure consists of an acetophenone backbone with halogen substituents that influence its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₉H₅BrClF₃O
Molecular Weight291.49 g/mol
Melting Point27–29 °C
SolubilitySoluble in organic solvents

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, a study reported that this compound exhibited significant cytotoxicity against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines. The IC50 values were found to be approximately 22.09 µg/mL for A-549 and 6.40 µg/mL for MCF-7, indicating a potent anticancer effect compared to standard chemotherapeutic agents .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. It demonstrated significant activity in scavenging DPPH radicals and reducing hydrogen peroxide levels, suggesting that it may help mitigate oxidative stress in biological systems. The total antioxidant capacity (TAC) assay indicated that the compound possesses robust antioxidant properties, which could be beneficial in preventing oxidative damage associated with various diseases .

The mechanism underlying the biological activity of this compound may involve interaction with specific cellular targets. Preliminary molecular docking studies suggest that the compound binds effectively to proteins involved in cancer cell proliferation and survival pathways, such as HERA protein and Peroxiredoxins .

Case Studies

  • Study on Anticancer Activity : A study focused on synthesizing derivatives of acetophenone highlighted the cytotoxic effects of this compound against A-549 and MCF-7 cells. The results supported the hypothesis that halogenated acetophenones can serve as promising candidates for developing new anticancer therapies .
  • Antioxidant Efficacy : In another investigation, the antioxidant activity was assessed using various assays including DPPH radical scavenging and hydrogen peroxide reduction tests. The findings indicated that the compound significantly reduced oxidative stress markers in treated cells, supporting its potential use in therapeutic applications aimed at combating oxidative stress-related conditions .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares the target compound with structurally related acetophenones, emphasizing substituent positions, molecular weights, and applications:

Compound Name Molecular Formula Substituent Positions (Relative to Acetyl) Molecular Weight (g/mol) Key Properties/Applications References
4'-Bromo-2'-chloro-5'-(trifluoromethyl)acetophenone C₉H₅BrClF₃O 4'-Br, 2'-Cl, 5'-CF₃ ~315.5 (calculated) Pharmaceutical intermediate; high reactivity due to electron-withdrawing groups
2-Bromo-4'-methoxyacetophenone C₉H₈BrO₂ 2-Br, 4'-OCH₃ 245.06 Controlled synthesis intermediate; methoxy group increases ring activation
4′-Amino-2-bromo-3′-chloro-5′-(trifluoromethyl)acetophenone C₉H₆BrClF₃NO 4'-NH₂, 2-Br, 3'-Cl, 5'-CF₃ ~330.5 (calculated) High-purity reference material for drug development (e.g., Mabuterol)
3'-Bromo-4'-methoxy-5'-(trifluoromethyl)acetophenone C₁₀H₈BrF₃O₂ 3'-Br, 4'-OCH₃, 5'-CF₃ 297.07 Methoxy group enhances solubility; used in specialty chemical synthesis
3'-Bromo-5'-chloro-2'-hydroxyacetophenone C₈H₆BrClO₂ 3'-Br, 5'-Cl, 2'-OH 249.49 Crystalline powder (mp 100°C); research applications
3′-(Trifluoromethyl)acetophenone C₉H₇F₃O 3'-CF₃ 188.14 Boiling point: 198–200°C; general reagent in organic synthesis

Physical Properties and Characterization

  • Spectroscopic Data : Crystallographic tools (e.g., SHELXL, ORTEP-III) are widely used to resolve structures of similar compounds, confirming substituent positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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